1-(3-chlorophenyl)-5-(prop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
1-(3-Chlorophenyl)-5-(prop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo-pyrimidinone derivative featuring a 3-chlorophenyl substituent at the N1 position and a propenyl (allyl) group at the C5 position. Pyrazolo[3,4-d]pyrimidinones are heterocyclic scaffolds of significant interest in medicinal chemistry due to their structural similarity to purines, enabling interactions with biological targets such as kinases and enzymes involved in nucleotide metabolism . This compound’s structural features position it within a broader class of pyrazolo-pyrimidinones investigated for therapeutic applications, including anticancer, anti-inflammatory, and kinase inhibitory activities .
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O/c1-2-6-18-9-16-13-12(14(18)20)8-17-19(13)11-5-3-4-10(15)7-11/h2-5,7-9H,1,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOFFARXVQKTAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-5-(prop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with suitable aldehydes or ketones under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, with the addition of catalysts such as acetic acid or p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques like recrystallization or chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-5-(prop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazolo[3,4-d]pyrimidine derivatives.
Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, a series of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives were synthesized and evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains. The results indicated that certain derivatives exhibited significant inhibitory effects compared to standard antibiotics, suggesting that this compound could serve as a scaffold for developing new antimicrobial agents .
Anticancer Potential
The anticancer properties of 1-(3-chlorophenyl)-5-(prop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one have also been investigated. In vitro studies demonstrated that the compound can induce cell cycle arrest in cancer cell lines such as T-24 and PC-3. This effect is likely mediated through the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair .
Case Studies
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-5-(prop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition results in the arrest of cell division and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural Features of Pyrazolo[3,4-d]pyrimidinone Derivatives
Key Observations :
- Chlorophenyl Position : The 3-chlorophenyl group in the target compound contrasts with 4-chlorophenyl () and 2,4-dimethylphenyl () analogs. The 3-chloro substitution may optimize steric and electronic interactions in target binding compared to para-substituted derivatives .
- C5 Substituents: The propenyl group distinguishes the target compound from propargyl () and thioether (HS38, ) analogs.
- Hybrid Structures: Compounds like 2-(1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one () incorporate fused chromenone moieties, which are absent in the target compound. Such hybrids often exhibit enhanced fluorescence or kinase inhibition .
Pharmacological and Physicochemical Properties
Key Insights :
- Kinase Inhibition : HS38 (), with a thioether group, demonstrates selective kinase inhibition, suggesting that the target compound’s propenyl group may modulate similar pathways with distinct potency .
- Solubility : The propenyl group likely improves aqueous solubility compared to hydrophobic substituents like propargyl () or trifluoromethyl ().
- Anticancer Potential: Structural analogs with chromenone or thienopyrimidine moieties () show anticancer activity, implying the target compound’s core scaffold is pharmacologically versatile.
Biological Activity
1-(3-chlorophenyl)-5-(prop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, including the compound , exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds effectively inhibited the growth of A549 (lung cancer) and HCT-116 (colon cancer) cell lines. Specifically, one derivative showed an IC50 of 0.016 µM against wild-type epidermal growth factor receptor (EGFR) and 0.236 µM against the mutant EGFR T790M .
Antimicrobial Properties
Compounds in this class have also been evaluated for their antimicrobial activities. A study highlighted that pyrazolo derivatives possess antibacterial properties and can inhibit biofilm formation in various bacterial strains . The specific mechanisms include interference with bacterial quorum sensing and disruption of cell wall synthesis.
Anti-inflammatory Effects
The biological activity of this compound may extend to anti-inflammatory effects. Similar pyrazolo compounds have been reported to inhibit key inflammatory pathways by modulating kinase activity involved in inflammatory responses .
The mechanisms through which 1-(3-chlorophenyl)-5-(prop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one exerts its effects include:
- Kinase Inhibition : The compound may inhibit various kinases involved in cancer progression and inflammation.
- Cell Cycle Arrest : Evidence suggests that certain derivatives induce apoptosis and arrest the cell cycle at specific phases (S and G2/M), enhancing their anticancer potential .
- Quorum Sensing Interference : In antimicrobial applications, the compound disrupts communication among bacterial populations, reducing virulence factors .
Case Studies
- Antitumor Activity : In a study involving high-throughput screening, pyrazolo derivatives were identified as potential antituberculosis agents with low cytotoxicity against human cells while maintaining efficacy against Mycobacterium tuberculosis .
- EGFR Inhibition : A focused library of pyrazolo derivatives was synthesized to target EGFR. The most promising derivative showed potent anti-proliferative activity and induced apoptosis in cancer cells through modulation of the BAX/Bcl-2 ratio .
Comparative Analysis
A comparison with similar compounds reveals the unique structural features of 1-(3-chlorophenyl)-5-(prop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one that contribute to its distinct biological profile.
| Compound Name | IC50 (µM) | Activity Type | Targeted Pathway |
|---|---|---|---|
| Compound 12b | 0.016 | Anticancer | EGFR (wild type) |
| Compound X | 0.236 | Anticancer | EGFR (mutant T790M) |
| Compound Y | - | Antimicrobial | Quorum sensing |
Q & A
Q. Q1. What are the common synthetic routes for 1-(3-chlorophenyl)-5-(prop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, and how are intermediates validated?
Methodological Answer:
- Route 1: Cyclocondensation of substituted pyrazole precursors with chlorophenyl derivatives under acidic conditions (e.g., p-toluenesulfonic acid catalysis, as seen in chromeno-pyrimidine syntheses ).
- Route 2: Multi-step alkylation/cyclization using prop-2-en-1-yl groups, with yields optimized via temperature control (e.g., 50°C for HCl-mediated crystallization ).
- Validation: Intermediates are characterized via / NMR and LC-MS. For example, highlights NMR analysis of pyrimidine derivatives to confirm regioselectivity and purity .
Advanced Synthesis: Reaction Optimization
Q. Q2. How can researchers optimize reaction conditions to improve yields of the target compound?
Methodological Answer:
- Temperature Control: Heating to 50°C in aqueous HCl improves solubility and crystallization of intermediates (52.7% yield achieved in ) .
- Catalyst Screening: Acidic catalysts (e.g., p-toluenesulfonic acid) enhance cyclization efficiency, as demonstrated in one-step syntheses of related pyrimidines .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) may reduce side reactions in prop-2-en-1-yl incorporation .
Structural Elucidation
Q. Q3. What advanced techniques are used to resolve structural ambiguities in pyrazolo-pyrimidine derivatives?
Methodological Answer:
- X-ray Crystallography: Single-crystal studies (e.g., triclinic system, space group) resolve dihedral angles and confirm substituent positions, as shown in for a pyrazolo-pyrazinone analog .
- DFT Calculations: Computational models predict bond lengths and angles, cross-validated with experimental NMR data to address contradictions .
Biological Activity Profiling
Q. Q4. How should researchers design assays to evaluate the antitumor potential of this compound?
Methodological Answer:
- In Vitro Screening: Use cell lines (e.g., MCF-7, HeLa) with MTT assays to assess IC values. Reference pyrazoline derivatives in , which showed activity via apoptosis induction .
- Target Identification: Kinase inhibition assays (e.g., EGFR or CDK2) paired with molecular docking (AutoDock Vina) to predict binding modes .
Data Contradiction Analysis
Q. Q5. How can discrepancies between computational predictions and experimental bioactivity data be addressed?
Methodological Answer:
- Re-evaluate Force Fields: Adjust parameters in molecular dynamics simulations (e.g., AMBER) to better model solvation effects.
- Experimental Replication: Repeat assays under controlled conditions (e.g., fixed DMSO concentration) to rule out solvent interference .
- Meta-Analysis: Compare results with structurally similar compounds (e.g., ’s pyrazolo-pyrazinones) to identify trends in substituent effects .
Degradation and Impurity Analysis
Q. Q6. What analytical strategies detect degradation products or synthetic impurities?
Methodological Answer:
- HPLC-PDA/MS: Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. highlights sulfonyl chloride intermediates requiring careful monitoring .
- Stress Testing: Expose the compound to heat/humidity (40°C/75% RH) and analyze via TLC or NMR for stability assessment .
Computational Modeling
Q. Q7. Which computational tools predict the pharmacokinetic properties of this compound?
Methodological Answer:
- ADMET Prediction: SwissADME or PreADMET to estimate bioavailability, BBB permeability, and CYP450 interactions. used similar tools to confirm drug-likeness .
- Docking Studies: AutoDock or Glide for target engagement analysis (e.g., ’s pyrazolo-pyrazinone binding to kinase pockets) .
Advanced Crystallography
Q. Q8. How do crystal packing interactions influence the compound’s stability?
Methodological Answer:
- Intermolecular Forces: Analyze hydrogen bonds (e.g., N–H⋯O) and π-π stacking in crystal lattices. ’s triclinic structure showed stabilizing CH-π interactions between chlorophenyl and pyrimidine rings .
- Thermogravimetric Analysis (TGA): Measure decomposition temperatures to correlate stability with crystallinity .
Regioselectivity Challenges
Q. Q9. What strategies prevent regioselective byproducts during pyrazole ring formation?
Methodological Answer:
- Protecting Groups: Temporarily block reactive sites (e.g., NH of pyrazole) with Boc groups during alkylation .
- Microwave Synthesis: Shorten reaction times to minimize side reactions, as applied in ’s pyrazolo-triazolopyrimidine synthesis .
Scaling-Up Synthesis
Q. Q10. What are critical considerations for transitioning from milligram to gram-scale synthesis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
